Lyngbyabellin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

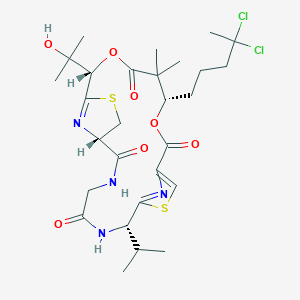

Lyngbyabellin B, also known as this compound, is a useful research compound. Its molecular formula is C28H40Cl2N4O7S2 and its molecular weight is 679.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Structure and Isolation

Lyngbyabellin B is characterized as a cyclic depsipeptide with a unique chemical structure that includes thiazole residues and chlorine substituents. The compound was first isolated from Lyngbya majuscula collected in Florida's Dry Tortugas National Park. Its planar structure was elucidated using 1D and 2D NMR spectroscopic methods, with stereochemistry determined through chiral gas chromatography/mass spectrometry analysis .

Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity data:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| KB (Carcinoma) | 0.15 | |

| LoVo (Colorectal) | 1.22 | |

| HeLa (Cervical) | 0.1 - 1.1 | |

| CA46 (Lymphoma) | Not specified |

The compound has shown varying degrees of efficacy against different cell lines, indicating potential for development as an anticancer agent. Notably, it has been reported that this compound is slightly less cytotoxic than its analog, lyngbyabellin A, but still retains significant activity against human carcinoma cells .

Antifungal Activity

In addition to its anticancer properties, this compound demonstrates antifungal activity against Candida albicans. This effect was confirmed through bioassays indicating potent toxicity towards this common fungal pathogen . The compound's antifungal mechanism may involve disruption of cellular integrity or interference with fungal metabolism.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of this compound, particularly against Plasmodium falciparum, the causative agent of malaria. The compound exhibits a notable antiplasmodial effect, contributing to its profile as a promising candidate for further research in malaria treatment .

Case Studies and Research Findings

Several studies have documented the bioactivity of this compound:

- Anticancer Studies : In vitro studies demonstrated that treatment with this compound reduced cell viability in various cancer cell lines, with IC50 values indicating substantial potency . For instance, in a study involving breast cancer cells (MCF7), the compound exhibited an IC50 value of approximately 0.31 µM, underscoring its potential as an anticancer therapeutic .

- Antifungal Efficacy : Research conducted on the antifungal properties revealed that this compound significantly inhibited the growth of Candida albicans, suggesting its utility in treating fungal infections .

- Antimalarial Activity : A study assessing the antimalarial effects reported that this compound could inhibit the growth of Plasmodium falciparum, showcasing its potential role in developing new antimalarial drugs .

化学反応の分析

Structural Characterization via Hydrolytic Degradation

Lyngbyabellin B’s planar structure was determined using acid hydrolysis followed by chiral GC-MS analysis. Key steps include:

-

Acid hydrolysis (6M HCl, 110°C, 24 hrs) to cleave peptide bonds, releasing constituent amino acids.

-

Derivatization of hydrolyzed residues with methyl chloroformate to form volatile methyl esters for chiral GC-MS comparison with synthetic standards .

Table 1: Amino Acid Residues Identified in this compound

| Residue | Configuration | Detection Method |

|---|---|---|

| N-Me-Ala | L | Chiral GC-MS |

| N-Me-Phe | L | Chiral GC-MS |

| 7,7-dichlorooctanoic acid | - | NMR/HRMS |

Ozonolysis for Double Bond Localization

Ozonolysis was employed to cleave unsaturated bonds in this compound’s polyketide chain:

-

Reaction with ozone in methanol at −78°C, followed by reductive workup (Me₂S) yielded fragments confirming the position of double bonds .

-

Resulting aldehydes and ketones were analyzed via NMR to reconstruct the polyketide backbone .

Stereochemical Analysis via NMR and X-ray

-

NOE correlations identified spatial relationships between protons (e.g., H-27 and 29-NH in lyngbyabellin D, a structural analog) .

-

Mosher ester analysis resolved configurations of β-hydroxy acids by comparing Δδ values of (R)- and (S)-MTPA esters .

Table 2: Key Stereochemical Assignments

| Position | Configuration | Method |

|---|---|---|

| C-6 | R | NOE (H-27/29-NH) |

| C-7 | S | Mosher ester |

| C-12 | R | X-ray (analog K) |

Antifungal and Cytotoxic Mechanisms

This compound’s bioactivity is linked to its unique chlorinated polyketide and thiazole moieties:

-

Thiazole rings stabilize actin polymerization, enhancing cytotoxicity (IC₅₀ = 0.15 μM against KB cells) .

-

Dichlorinated octanoate disrupts fungal membrane integrity, explaining potent antifungal activity (IC₅₀ = 1.22 μM vs. Candida albicans) .

Table 3: Biological Activity Profile

| Assay Model | Activity (IC₅₀/EC₅₀) | Mechanism |

|---|---|---|

| KB carcinoma cells | 0.15 μM | Actin cytoskeleton disruption |

| Candida albicans | 1.22 μM | Membrane permeabilization |

| Brine shrimp | 0.5 μg/mL | Neurotoxicity |

Comparative Reactivity with Analogs

This compound’s acyclic structure reduces stability compared to cyclic analogs (e.g., lyngbyabellin A):

特性

分子式 |

C28H40Cl2N4O7S2 |

|---|---|

分子量 |

679.7 g/mol |

IUPAC名 |

(1S,7S,14S,18S)-14-(4,4-dichloropentyl)-18-(2-hydroxypropan-2-yl)-15,15-dimethyl-7-propan-2-yl-13,17-dioxa-9,20-dithia-3,6,22,23-tetrazatricyclo[17.2.1.18,11]tricosa-8(23),10,19(22)-triene-2,5,12,16-tetrone |

InChI |

InChI=1S/C28H40Cl2N4O7S2/c1-14(2)19-22-33-16(13-42-22)24(37)40-17(9-8-10-28(7,29)30)26(3,4)25(38)41-20(27(5,6)39)23-32-15(12-43-23)21(36)31-11-18(35)34-19/h13-15,17,19-20,39H,8-12H2,1-7H3,(H,31,36)(H,34,35)/t15-,17+,19+,20-/m1/s1 |

InChIキー |

XZRCVAJXDSWDNB-DJABAAGCSA-N |

異性体SMILES |

CC(C)[C@H]1C2=NC(=CS2)C(=O)O[C@H](C(C(=O)O[C@H](C3=N[C@H](CS3)C(=O)NCC(=O)N1)C(C)(C)O)(C)C)CCCC(C)(Cl)Cl |

正規SMILES |

CC(C)C1C2=NC(=CS2)C(=O)OC(C(C(=O)OC(C3=NC(CS3)C(=O)NCC(=O)N1)C(C)(C)O)(C)C)CCCC(C)(Cl)Cl |

同義語 |

lyngbyabellin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。